3-fluorobenzyl 3-{5-[(3-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate
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Overview
Description
3-Fluorobenzyl 3-{5-[(3-fluorobenzyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoate is a complex organic compound that features a unique combination of fluorobenzyl, sulfanyl, and tetrazolyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and the tetrazole ring contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluorobenzyl 3-{5-[(3-fluorobenzyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. This step forms the core tetrazole structure.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole intermediate with a thiol compound, such as 3-fluorobenzyl mercaptan, under basic conditions.
Esterification: The final step involves esterification of the tetrazole-sulfanyl intermediate with 3-fluorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzyl 3-{5-[(3-fluorobenzyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted fluorobenzyl derivatives.
Scientific Research Applications
3-Fluorobenzyl 3-{5-[(3-fluorobenzyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-fluorobenzyl 3-{5-[(3-fluorobenzyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl sulfide
- (4-Fluorobenzyl) [3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine
Uniqueness
3-Fluorobenzyl 3-{5-[(3-fluorobenzyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoate is unique due to the combination of its fluorobenzyl, sulfanyl, and tetrazolyl groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H16F2N4O2S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
(3-fluorophenyl)methyl 3-[5-[(3-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate |
InChI |
InChI=1S/C22H16F2N4O2S/c23-18-7-1-4-15(10-18)13-30-21(29)17-6-3-9-20(12-17)28-22(25-26-27-28)31-14-16-5-2-8-19(24)11-16/h1-12H,13-14H2 |
InChI Key |
LVRMGFHRSYHSOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC(=O)C2=CC(=CC=C2)N3C(=NN=N3)SCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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